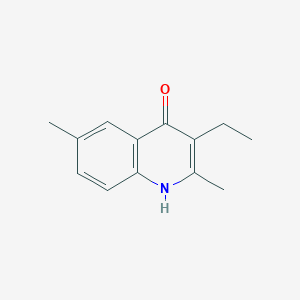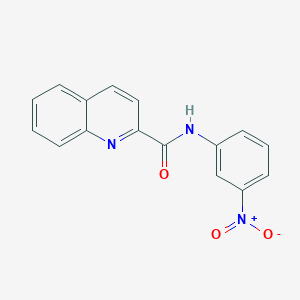
N-(3-nitrophenyl)-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)-2-quinolinecarboxamide, also known as NQP, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. NQP has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities.
作用機序
The mechanism of action of N-(3-nitrophenyl)-2-quinolinecarboxamide is not fully understood. However, studies have shown that N-(3-nitrophenyl)-2-quinolinecarboxamide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. N-(3-nitrophenyl)-2-quinolinecarboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-2-quinolinecarboxamide has been found to have a variety of biochemical and physiological effects. Studies have shown that N-(3-nitrophenyl)-2-quinolinecarboxamide induces apoptosis in cancer cells by activating the caspase pathway. N-(3-nitrophenyl)-2-quinolinecarboxamide has also been found to inhibit the migration and invasion of cancer cells. In addition, N-(3-nitrophenyl)-2-quinolinecarboxamide has been shown to reduce the production of reactive oxygen species, which are involved in inflammation and oxidative stress.
実験室実験の利点と制限
One advantage of using N-(3-nitrophenyl)-2-quinolinecarboxamide in lab experiments is its broad spectrum of activity against cancer cell lines and microorganisms. Another advantage is its relatively low toxicity compared to other anti-cancer agents. However, one limitation of using N-(3-nitrophenyl)-2-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several directions for future research on N-(3-nitrophenyl)-2-quinolinecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of N-(3-nitrophenyl)-2-quinolinecarboxamide. Another area of interest is the investigation of the mechanism of action of N-(3-nitrophenyl)-2-quinolinecarboxamide in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-nitrophenyl)-2-quinolinecarboxamide for therapeutic use. Finally, research is needed to determine the potential of N-(3-nitrophenyl)-2-quinolinecarboxamide as a therapeutic agent for other diseases, such as autoimmune disorders.
合成法
The synthesis of N-(3-nitrophenyl)-2-quinolinecarboxamide involves the reaction of 3-nitroaniline with 2-chloroquinoline-3-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography. The yield of N-(3-nitrophenyl)-2-quinolinecarboxamide is typically around 50%.
科学的研究の応用
N-(3-nitrophenyl)-2-quinolinecarboxamide has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that N-(3-nitrophenyl)-2-quinolinecarboxamide exhibits anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-nitrophenyl)-2-quinolinecarboxamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-nitrophenyl)-2-quinolinecarboxamide has been shown to have anti-microbial activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
N-(3-nitrophenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16(17-12-5-3-6-13(10-12)19(21)22)15-9-8-11-4-1-2-7-14(11)18-15/h1-10H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHZHUSOHTFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)quinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-3-({1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-4-yl}oxy)benzamide](/img/structure/B5622799.png)
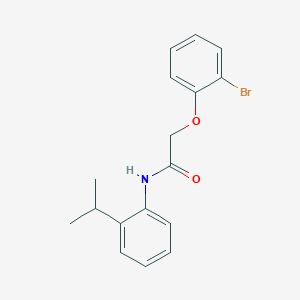
![1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5622810.png)
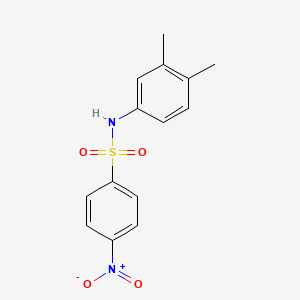
![N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5622826.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(3-methyl-2-butenoyl)-3-pyrrolidinyl]methanol](/img/structure/B5622834.png)
![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5622843.png)
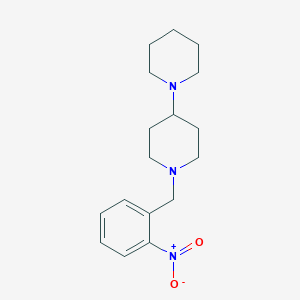
![N-(4-methylphenyl)-N-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5622861.png)
![(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5622862.png)
![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(isoxazol-3-ylcarbonyl)piperidine](/img/structure/B5622869.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5622888.png)
